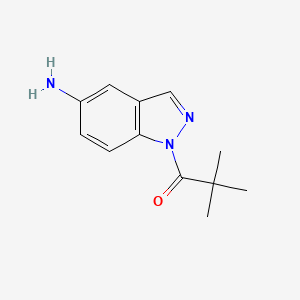
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C12H15N3O. It is known for its unique structure, which includes an indazole ring substituted with an amino group and a dimethylpropanone moiety.
Méthodes De Préparation
The synthesis of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-nitroindazole, which is then reduced to 5-aminoindazole.
Reaction Conditions: The reduction is usually carried out using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group in the indazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(5-Amino-1H-indazol-1-YL)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
2-(5-Amino-1H-indazol-1-yl)ethanol: This compound has a similar indazole ring but differs in the substituent attached to it.
1-Methyl-1H-indazol-5-amine: Another related compound with a methyl group instead of the dimethylpropanone moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1035096-73-1 |
|---|---|
Formule moléculaire |
C12H15N3O |
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 |
Clé InChI |
YNHPTTHUFMALFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



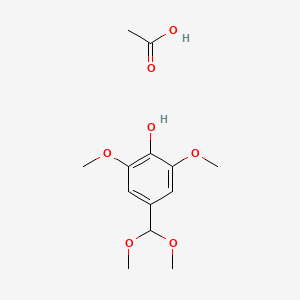
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)
![1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12620621.png)
![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester](/img/structure/B12620644.png)
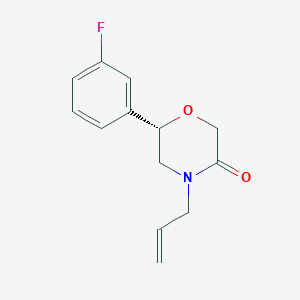
![5-({4-[(4-Fluorophenyl)methyl]piperidin-1-yl}acetyl)pyridin-2(1H)-one](/img/structure/B12620662.png)
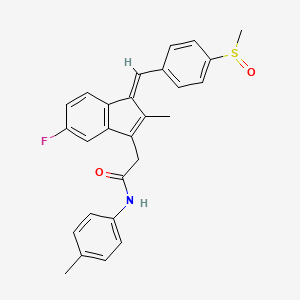
![8-Methoxy-2-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12620670.png)
![6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12620676.png)
![N-{4-[(But-2-en-1-yl)oxy]benzoyl}-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12620679.png)
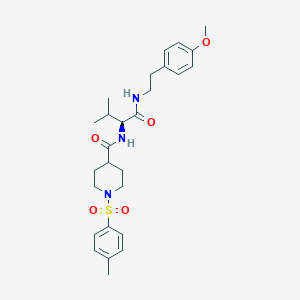
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12620699.png)
